molecular formula C19H21FN4 B12268160 3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile

3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B12268160
M. Wt: 324.4 g/mol
InChI Key: SEPJGFDOFNARQD-UHFFFAOYSA-N
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Description

3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a fluorine atom, a pyridine ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the benzonitrile group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile is unique due to its combination of a fluorine atom, a pyridine ring, a piperidine ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

IUPAC Name

3-fluoro-4-[[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C19H21FN4/c1-23(19-4-2-3-9-22-19)17-7-10-24(11-8-17)14-16-6-5-15(13-21)12-18(16)20/h2-6,9,12,17H,7-8,10-11,14H2,1H3

InChI Key

SEPJGFDOFNARQD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=CC=CC=N3

Origin of Product

United States

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